2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c11-7-10(14)13-4-5-15-9-3-1-2-8(12)6-9/h1-3,6H,4-5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBHQMNFXYMRTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a chloro group and a fluorophenoxy moiety, which are significant for its interaction with biological targets. The presence of these functional groups enhances its pharmacological profile by potentially increasing binding affinity to enzymes and receptors involved in disease pathways.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and fluorophenyl groups may facilitate binding to enzymes or receptors, modulating their activity. This modulation can lead to therapeutic effects, particularly in conditions requiring antimicrobial or anticancer interventions .
Antimicrobial Activity
The compound has shown promising results in various studies assessing its antimicrobial properties:
- Minimum Inhibitory Concentration (MIC) : Research indicates that derivatives containing similar structural motifs exhibit MIC values ranging from 4.69 to 22.9 µM against Gram-positive and Gram-negative bacteria . For instance, compounds with fluorinated phenyl groups have demonstrated enhanced antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Case Study : A study evaluating a series of benzimidazole derivatives reported significant antimicrobial activity against S. aureus with MIC values as low as 2 μg/mL, suggesting that structural modifications similar to those in this compound could yield potent antimicrobial agents .
Anticancer Activity
Preliminary investigations into the anticancer potential of the compound indicate that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest:
- In Vitro Studies : Compounds with similar structures have been evaluated for their ability to induce cytotoxicity in cancer cell lines, showing IC50 values that suggest effective inhibition of cell proliferation . The presence of halogen substituents like chlorine and fluorine has been linked to enhanced anticancer activity due to their influence on electronic properties and lipophilicity.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances binding affinity |
| Fluorophenyl Group | Increases lipophilicity |
| Acetamide Linker | Provides stability and activity |
Research has shown that the incorporation of fluorine can improve metabolic stability and reduce oxidative metabolism by cytochrome P450 enzymes, making compounds more favorable for therapeutic use .
Scientific Research Applications
Chemical Properties and Structure
Before delving into applications, it is essential to understand the chemical structure of 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide. The compound features a chloro group, an acetamide moiety, and a fluorophenoxyethyl group, which contribute to its biological activity.
Pharmacological Applications
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study on breast cancer cells showed that the compound induced apoptosis and cell cycle arrest at specific phases, suggesting its potential as a therapeutic agent in oncology.
Table 1: Antitumor Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.1 | Inhibition of DNA synthesis |
Biochemical Applications
Buffering Agent in Cell Cultures
The compound serves as a non-ionic organic buffering agent in biological systems, particularly in maintaining pH levels in cell cultures. Its effective pH range (6-8.5) makes it suitable for various biological assays where stable pH is crucial for enzyme activity and cellular functions .
Table 2: Buffering Capacity Comparison
| Buffering Agent | pH Range | Effective Concentration (mM) |
|---|---|---|
| This compound | 6-8.5 | 10-50 |
| MOPS | 6.5-7.9 | 10-100 |
| HEPES | 6.8-8.2 | 10-100 |
Molecular Biology Applications
Gene Expression Studies
In molecular biology, this compound has been utilized to study gene expression regulation. Its ability to modulate signaling pathways has been exploited to understand the mechanisms of drug resistance in cancer cells.
Case Study: Drug Resistance Mechanisms
A comprehensive study investigated the effects of this compound on drug-resistant cancer cell lines. Results indicated that treatment with the compound restored sensitivity to chemotherapeutic agents by downregulating specific efflux pumps involved in drug resistance.
Potential Environmental Applications
Recent studies have also explored the environmental implications of this compound, particularly its role in bioremediation processes. The fluorinated moiety enhances its stability and potential for degradation by microbial communities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
2-Chloro-N-[2-(4-Chlorophenyl)ethyl]acetamide (CAS 3840-66-2)
- Structure: Replaces the 3-fluorophenoxy group with a 4-chlorophenyl substituent.
- Properties : Higher lipophilicity (predicted XLogP3 > 2) due to the hydrophobic chloro group.
- Applications : Primarily used in peptide stapling via S-alkylation reactions .
2-Chloro-N-[2-(3,4-Diethoxyphenyl)ethyl]acetamide (CAS 34162-19-1)
- Structure : Features a 3,4-diethoxyphenyl group, introducing electron-donating ethoxy substituents.
- Properties : Increased solubility in polar solvents compared to the fluorinated analog.
- Synthesis : Prepared via chloroacetylation of ethylenediamine derivatives .
2-Chloro-N-[2-(Trifluoromethoxy)phenyl]acetamide (CAS 656227-27-9)
Heterocyclic Derivatives
2-Chloro-N-{5-[2-(4-Methoxyphenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide
- Structure : Integrates a thiadiazole-pyridine scaffold.
- Activity: Moderate cytotoxicity (IC₅₀ > 10 µM) against HepG2 and PANC-1 cells, highlighting the importance of the 3-fluorophenoxy group for potency .
Chromenyl Phenoxyacetamide Derivatives
Key Research Findings
Anticancer Activity: The 3-fluorophenoxyethyl group in the target compound enhances cytotoxicity compared to analogs with methoxy or nitro substituents .
Solubility-Lipophilicity Balance : Moderately lipophilic derivatives (XLogP3 ~2) exhibit optimal cellular uptake, while highly lipophilic analogs (XLogP3 >3) may suffer from poor solubility .
Structural Flexibility : Ethyl spacers between the acetamide and aromatic groups improve conformational adaptability, critical for target binding .
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide typically follows a two-step approach:
- Step 1: Preparation of the chloroacetamide intermediate
- Step 2: Introduction of the 2-(3-fluorophenoxy)ethyl moiety via nucleophilic substitution
This approach is consistent with the preparation of related chloroacetamide derivatives described in the literature.
Preparation of the Chloroacetamide Intermediate
The chloroacetamide core is usually prepared by the acylation of an appropriate amine with chloroacetyl chloride under controlled conditions.
- Dissolve the amine (in this case, 2-(3-fluorophenoxy)ethylamine or a related precursor) in an organic solvent such as dichloromethane (DCM).
- Cool the reaction mixture to 0 °C to control the exothermic reaction.
- Add chloroacetyl chloride dropwise over a period (e.g., 30 minutes to 1 hour) while maintaining the temperature.
- Stir the reaction mixture for 1-3 hours at low temperature to complete the acylation.
- Work-up involves extraction with aqueous solutions (e.g., sodium bisulfate, water, brine), drying over anhydrous sodium sulfate, and solvent removal under reduced pressure to isolate the chloroacetamide intermediate as a solid or oil.
This method is supported by analogous syntheses of chloroacetamides where aromatic or substituted amines are acylated with chloroacetyl chloride in the presence of base or neutral conditions to afford the chloroacetamide functionality.
Introduction of the 2-(3-fluorophenoxy)ethyl Group
The 2-(3-fluorophenoxy)ethyl substituent is typically introduced via nucleophilic substitution reactions involving:
- A suitable amine or amine derivative bearing the 2-(3-fluorophenoxy)ethyl group.
- The chloroacetamide intermediate or a related alkylating agent.
- The reaction is often carried out in dry acetone, which serves as a polar aprotic solvent favorable for nucleophilic substitution.
- Potassium carbonate (K2CO3) is used as a base to deprotonate the amine and facilitate nucleophilic attack.
- A catalytic amount of potassium iodide (KI) may be added to enhance the reaction rate via halide exchange.
- The reaction temperature is maintained around 60 °C.
- The reaction time can be approximately 24 hours, monitored by HPLC or TLC to ensure completion.
After reaction completion, inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or crystallization, depending on the physical state of the product.
Alternative Preparation via Bromoacetamide Intermediates
An alternative method involves the synthesis of bromoacetamide analogs, which can be converted to chloroacetamides or used directly for nucleophilic substitution:
- Bromoacetyl bromide is reacted with the amine in dry dichloromethane at low temperature (-30 °C).
- Triethylamine is used as a base to neutralize generated HBr.
- After reaction, the solvent is removed under vacuum, and the product is purified or used directly.
- This method allows for the preparation of haloacetamide intermediates that can be further functionalized.
Summary Table of Preparation Conditions
| Step | Reagents & Conditions | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acylation of amine with chloroacetyl chloride | 2-(3-fluorophenoxy)ethylamine + chloroacetyl chloride | DCM + aqueous NaOH or sodium acetate | 0 °C (ice bath) | 1-3 h | Dropwise addition of acyl chloride; extraction and drying |
| Nucleophilic substitution to form final compound | Chloroacetamide intermediate + amine | Dry acetone | 60 °C | ~24 h | K2CO3 base, catalytic KI, monitored by HPLC |
| Alternative bromoacetamide synthesis | Amine + bromoacetyl bromide + triethylamine | Dry DCM | -30 °C to RT | 1-2 h | Used directly or converted to chloroacetamide |
Research Findings and Analytical Data
- The chloroacetamide intermediates typically crystallize as white powders with melting points around 80-120 °C, depending on substitution patterns.
- Purity and reaction progress are monitored by HPLC chromatography, with retention times specific to each compound.
- Structural confirmation is achieved by spectroscopic methods including $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, $$ ^{19}F $$ NMR (for fluorinated compounds), and mass spectrometry (ESI-MS).
- Elemental analysis confirms the expected molecular formula and purity.
- Yields for the alkylation step range from 44% to 78%, indicating moderate to good efficiency.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing 2-chloro-N-[2-(3-fluorophenoxy)ethyl]acetamide, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chloroacetamide derivatives are often prepared by reacting chloroacetyl chloride with substituted anilines or phenoxyethylamines in dichloromethane or acetonitrile under basic conditions (e.g., triethylamine or K₂CO₃) .
- Optimization : Key factors include temperature control (e.g., 273 K to prevent side reactions), solvent polarity (dichloromethane for faster kinetics), and stoichiometric ratios. Crystallization from toluene or acetonitrile can enhance purity .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Assign peaks for the acetamide (-NHCO-) group (δ ~7.5–8.5 ppm for NH), aromatic protons (δ ~6.5–7.5 ppm), and ethyleneoxy linker (δ ~3.5–4.5 ppm) .
- FTIR : Confirm C=O stretching (~1650–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+ at m/z corresponding to C₁₀H₁₀ClFNO₂) .
Advanced Research Questions
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and stability of this compound?
- Crystallographic Insights :
- Hydrogen Bonds : N–H···O interactions between the acetamide NH and carbonyl oxygen stabilize 1D chains (bond lengths: ~2.8–3.0 Å) .
- Dihedral Angles : The fluorophenoxy ring and acetamide group form dihedral angles of ~80–85°, reducing steric strain .
- Table 1 : Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| N–H···O bond length | 2.89 Å | |
| Dihedral angle | 81.9° (fluorophenyl) | |
| Space group | P2₁/c |
Q. What computational strategies (e.g., DFT, molecular docking) predict the bioactivity of this compound against enzymatic targets?
- Methods :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The chloroacetamide moiety is reactive toward thiol groups in enzymes like glutathione S-transferase .
- Molecular Docking : Simulate binding to cytochrome P450 or herbicide targets (e.g., acetolactate synthase). The 3-fluorophenoxy group enhances hydrophobic interactions in active sites .
Q. How can researchers resolve contradictions in reported biological activities of chloroacetamide derivatives (e.g., herbicidal vs. cytotoxic effects)?
- Experimental Design :
- Dose-Response Studies : Compare EC₅₀ values for herbicidal activity (e.g., weed growth inhibition) vs. cytotoxicity (e.g., human cell line assays) .
- Metabolite Analysis : Identify degradation products (e.g., ethanesulfonic acid derivatives) that may contribute to toxicity .
Data Interpretation and Reproducibility
Q. What are common pitfalls in reproducing crystallographic data for chloroacetamides, and how can they be mitigated?
- Challenges :
- Disorder in Aromatic Rings : Resolve using high-resolution X-ray data (e.g., synchrotron sources) and SHELXL refinement .
- Hydrogen Atom Placement : Apply riding models for C-bound H atoms and refine NH positions isotropically .
Q. How do substituent effects (e.g., fluorine vs. chlorine) alter the reactivity and stability of this compound?
- Comparative Analysis :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
